molecular formula C10H12ClN3O B13568302 3-Chloro-6-(piperidine-1-carbonyl)pyridazine

3-Chloro-6-(piperidine-1-carbonyl)pyridazine

Cat. No.: B13568302
M. Wt: 225.67 g/mol
InChI Key: WTLQIVBSAJHTAD-UHFFFAOYSA-N
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Description

3-Chloro-6-(piperidine-1-carbonyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a piperidine-1-carbonyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine typically involves the reaction of 3-chloropyridazine with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(piperidine-1-carbonyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-6-(piperidine-1-carbonyl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique properties, including its hydrogen-bonding capacity and dipole moment, facilitate binding to these targets. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridazine: Lacks the piperidine-1-carbonyl group, making it less versatile in medicinal chemistry applications.

    6-(Piperidine-1-carbonyl)pyridazine: Lacks the chloro group, which may affect its reactivity and binding properties.

    3,6-Dichloropyridazine: Contains two chloro groups, which can lead to different reactivity patterns compared to 3-Chloro-6-(piperidine-1-carbonyl)pyridazine.

Uniqueness

This compound is unique due to the presence of both the chloro and piperidine-1-carbonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in drug design and other scientific research areas.

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

(6-chloropyridazin-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C10H12ClN3O/c11-9-5-4-8(12-13-9)10(15)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2

InChI Key

WTLQIVBSAJHTAD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl

Origin of Product

United States

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